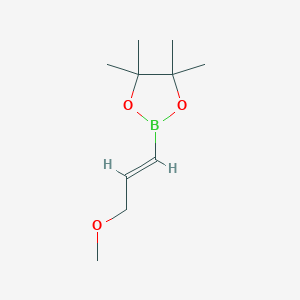

trans-3-Methoxy-1-propenylboronsäure-Pinacolester

Übersicht

Beschreibung

Trans-3-Methoxy-1-propenylboronic acid pinacol ester is a chemical compound used in organic synthesis. It is notable for its applications in palladium-catalyzed cross-coupling reactions.

Synthesis Analysis

The synthesis of 1-alkenylboronic acid pinacol esters, including trans-3-Methoxy-1-propenylboronic acid pinacol ester, can be achieved through palladium-catalyzed cross-coupling reactions. A notable method involves the reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates in the presence of KOPh and PdCl2(PPh3)2-2Ph3P. This approach has been applied in the one-pot synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence (Takagi et al., 2002).

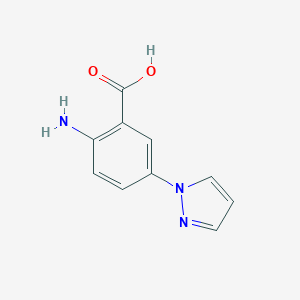

Molecular Structure Analysis

The molecular structure of trans-3-Methoxy-1-propenylboronic acid pinacol ester is characterized by its boronic ester group. This structure is crucial for its reactivity and its role in cross-coupling reactions. Theoretical calculations have shown that certain boronic esters undergo out-of-plane distortion in their excited states, which could be relevant for understanding the reactivity of trans-3-Methoxy-1-propenylboronic acid pinacol ester (Shoji et al., 2017).

Chemical Reactions and Properties

Trans-3-Methoxy-1-propenylboronic acid pinacol ester is used in various chemical reactions, primarily in palladium-catalyzed cross-coupling reactions. It is known for its ability to undergo allylic arylation and borylation reactions. The compound has also been involved in studies exploring its phosphorescence properties in the solid state at room temperature (Watanabe et al., 2014).

Physical Properties Analysis

The physical properties of trans-3-Methoxy-1-propenylboronic acid pinacol ester, like solubility and melting point, are not explicitly detailed in the available literature. However, these properties are likely influenced by its molecular structure, particularly the boronic ester group.

Chemical Properties Analysis

Chemically, trans-3-Methoxy-1-propenylboronic acid pinacol ester is reactive towards certain transition metals, notably palladium, which makes it suitable for cross-coupling reactions. It is stable under various conditions but can be sensitive to hydrolysis at physiological pH, which is a common trait among boronic esters (Achilli et al., 2013).

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung ist ein äußerst wertvoller Baustein in der organischen Synthese . Es ist besonders nützlich bei der funktionalisierenden Deboronierung von Alkylboronsäureestern . Die Bor-Einheit kann in eine breite Palette von funktionellen Gruppen umgewandelt werden .

Protodeboronierung

Die Protodeboronierung von Pinacolboronsäureestern ist eine wichtige Anwendung dieser Verbindung . Dieser Prozess ist ein radikaler Ansatz, der eine formale Anti-Markovnikov-Alken-Hydromethylierung ermöglicht , eine wertvolle, aber bisher unbekannte Transformation .

Hydromethylierungssequenz

Die Verbindung wurde auf eine Hydromethylierungssequenz im methoxygeschützten (−)-Δ8-THC und Cholesterin angewendet . Diese Sequenz ist Teil der formalen Totalsynthese von δ-®-Conicein und Indolozidin 209B .

Suzuki–Miyaura-Kupplung

Die Verbindung spielt eine entscheidende Rolle bei der Suzuki–Miyaura-Kupplung , einer Art von palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Chemie zur Synthese von Polyolefinen, Styrolen und substituierten Biphenylen verwendet wird

Wirkmechanismus

Target of Action

trans-3-Methoxy-1-propenylboronic acid pinacol ester primarily targets enzymes and proteins that contain active sites capable of interacting with boronic acid derivatives. These targets often include serine proteases and other enzymes involved in metabolic pathways. The boronic acid moiety can form reversible covalent bonds with the active site serine residues, inhibiting enzyme activity .

Mode of Action

The compound interacts with its targets through the boronic acid group, which forms a reversible covalent bond with the hydroxyl group of serine residues in the active site of enzymes. This interaction inhibits the enzyme’s catalytic activity by blocking substrate access or altering the enzyme’s conformation. This reversible inhibition allows for controlled modulation of enzyme activity .

Biochemical Pathways

By inhibiting specific enzymes, trans-3-Methoxy-1-propenylboronic acid pinacol ester can affect various biochemical pathways. For example, inhibition of serine proteases can disrupt protein degradation and processing pathways, leading to altered cellular functions. This can have downstream effects on signaling pathways, metabolic processes, and cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of trans-3-Methoxy-1-propenylboronic acid pinacol ester involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its small molecular size and moderate lipophilicity. It is distributed throughout the body, with a preference for tissues with high enzyme activity. Metabolism may involve hydrolysis of the ester bond, releasing the active boronic acid. Excretion is primarily through the kidneys .

Result of Action

At the molecular level, the inhibition of target enzymes by trans-3-Methoxy-1-propenylboronic acid pinacol ester results in decreased enzyme activity, leading to reduced substrate turnover. At the cellular level, this can cause accumulation of substrates, disruption of metabolic processes, and altered cellular signaling. These effects can lead to changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of trans-3-Methoxy-1-propenylboronic acid pinacol ester. The compound is stable under physiological pH but may hydrolyze under extreme pH conditions. Temperature variations can affect its stability and interaction with target enzymes. Additionally, the presence of competing substrates or inhibitors can modulate its efficacy .

: Catalytic protodeboronation of pinacol boronic esters : Selection of boron reagents for Suzuki–Miyaura coupling : trans-3-Methoxy-1-propenylboronic acid pinacol ester 95 165059-42-7 : Susceptibility to hydrolysis of phenylboronic pinacol esters

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

They can participate in various reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Mechanism

Boronic esters are known to undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures .

Metabolic Pathways

Boronic esters are known to be involved in various borylation approaches .

Eigenschaften

IUPAC Name |

2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAOFKFCKHJXRU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165059-42-7 | |

| Record name | trans-3-Methoxy-1-propenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)

![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)

![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)

![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)